molecular formula C15H21N B2400346 1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287274-98-8

1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2400346
CAS RN: 2287274-98-8
M. Wt: 215.34
InChI Key: HVHIPGODJHMJPA-UHFFFAOYSA-N
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Description

“1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a chemical compound with the molecular formula C14H19N. It is related to the class of compounds known as bicyclo[1.1.1]pentanes (BCPs) . BCPs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” are not detailed in the available literature, related BCPs and BCBs have been used in various chemical reactions. For instance, BCBs have been used in ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .

properties

IUPAC Name

1-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-11-5-4-6-12(2)13(11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHIPGODJHMJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C23CC(C2)(C3)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

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